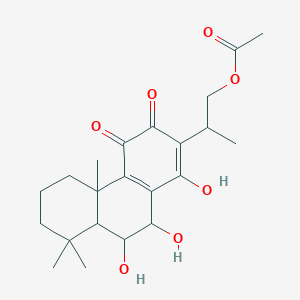
2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C22H30O7 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Insights and Synthesis
The compound of interest, closely related to the structural framework of natural occurring diterpenes, has been synthesized and characterized, revealing insights into its molecular configuration and potential applications in chemical research. The synthesis of similar compounds, through direct acetylation reactions of naturally occurring totarolenone, leads to molecules that exhibit significant hydrogen bonding and π interactions, forming stable crystalline structures. This understanding aids in the development of new synthetic methods and the exploration of molecular properties critical for drug design and discovery (Laamari et al., 2018; Oubabi et al., 2014).
Drug Design and Discovery
In the realm of drug discovery, similar compounds have been developed with potential analgesic and antipyretic properties, showcasing the role of such structures in medicinal chemistry. By employing green chemistry approaches, these studies offer a sustainable pathway to develop drugs with lesser environmental impact, opening avenues for the synthesis of novel therapeutic agents (Reddy et al., 2014).
Antioxidant Properties
Compounds with a similar structural backbone have demonstrated strong antioxidant activity, highlighting their potential as therapeutic agents. The study of such compounds derived from the fruits of Artocarpus nobilis indicates their importance in developing antioxidant therapies, which could combat oxidative stress-related diseases (Jayasinghe et al., 2006).
Pathway Activation for Disease Treatment
Further research into structurally similar compounds has identified their role in activating the Keap1/Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative damage and inflammation. This pathway's activation has significant implications for treating chronic diseases such as diabetic nephropathy, showcasing the therapeutic potential of these compounds (Saito et al., 2013).
Redox Behavior in Analytical Chemistry
The redox behavior of structurally related hydroxyanthracenediones has been thoroughly investigated, providing insights into their pH- and temperature-responsive properties. Such studies are crucial for developing analytical techniques in chemistry, understanding the electrochemical properties of compounds, and designing sensors or probes for various applications (Ahmad et al., 2015).
Mécanisme D'action
Target of Action
Lophanthoidin E, also known as 2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate or HY-N3366, is a diterpenoids compound . It primarily targets mammalian DNA gyrase and human topoisomerase I . These enzymes play crucial roles in DNA replication, transcription, and recombination.
Mode of Action
Lophanthoidin E interacts with its targets by binding to these enzymes, thereby inhibiting their activity . This interaction results in the prevention of DNA supercoiling, which is essential for DNA replication and transcription. Consequently, this leads to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Lophanthoidin E is the DNA replication pathway. By inhibiting DNA gyrase and topoisomerase I, Lophanthoidin E disrupts the supercoiling process, which is a critical step in DNA replication. This disruption can lead to downstream effects such as halted cell division and bacterial growth inhibition .
Result of Action
The molecular and cellular effects of Lophanthoidin E’s action primarily involve the inhibition of bacterial growth. By binding to and inhibiting the activity of DNA gyrase and topoisomerase I, Lophanthoidin E prevents the supercoiling of DNA, thereby disrupting DNA replication and transcription. This disruption leads to the inhibition of bacterial cell division and growth .
Propriétés
IUPAC Name |
2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNNHGOOVAQDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

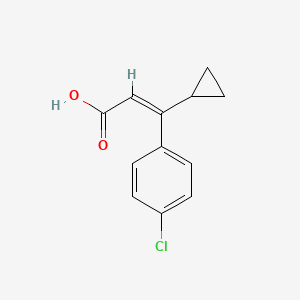
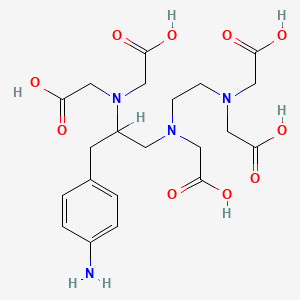
![[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B1180723.png)
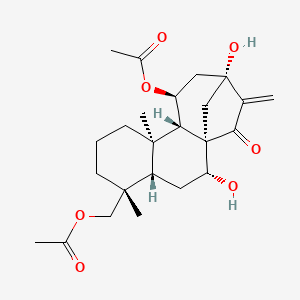
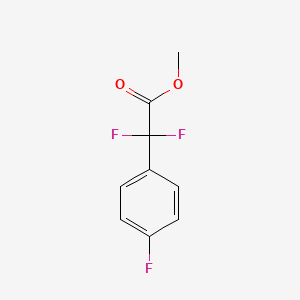
![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
![Cobalt, [[2,2'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B1180735.png)
